2-Propanamine, 2-methyl-1-(methylthio)- 2-Propanamine, 2-methyl-1-(methylthio)-
Brand Name: Vulcanchem
CAS No.: 36567-04-1
VCID: VC3740460
InChI: InChI=1S/C5H13NS/c1-5(2,6)4-7-3/h4,6H2,1-3H3
SMILES: CC(C)(CSC)N
Molecular Formula: C5H13NS
Molecular Weight: 119.23 g/mol

2-Propanamine, 2-methyl-1-(methylthio)-

CAS No.: 36567-04-1

Cat. No.: VC3740460

Molecular Formula: C5H13NS

Molecular Weight: 119.23 g/mol

* For research use only. Not for human or veterinary use.

2-Propanamine, 2-methyl-1-(methylthio)- - 36567-04-1

Specification

CAS No. 36567-04-1
Molecular Formula C5H13NS
Molecular Weight 119.23 g/mol
IUPAC Name 2-methyl-1-methylsulfanylpropan-2-amine
Standard InChI InChI=1S/C5H13NS/c1-5(2,6)4-7-3/h4,6H2,1-3H3
Standard InChI Key YNOFOVLFZVOJQP-UHFFFAOYSA-N
SMILES CC(C)(CSC)N
Canonical SMILES CC(C)(CSC)N

Introduction

Chemical Identity and Structural Analysis

Molecular Structure and Nomenclature

The IUPAC name 2-methyl-1-(methylsulfanyl)propan-2-amine reflects its branched hydrocarbon backbone. The molecule features:

  • A central tertiary amine group (-NH₂) attached to a quaternary carbon

  • A methylthio group (-SCH₃) at the first carbon position

  • Two methyl groups (-CH₃) on the second carbon .

Key structural identifiers:

PropertyValueSource
Molecular FormulaC₅H₁₃NS
SMILESCC(C)(CSC)N
InChIKeyYNOFOVLFZVOJQP-UHFFFAOYSA-N
CAS Registry Number36567-04-1

Synthesis and Manufacturing

Synthetic Pathways

Although detailed protocols remain proprietary, analog-based analysis suggests two plausible routes:

  • Nucleophilic Substitution:
    Reaction of 2-methyl-2-propanamine (tert-butylamine) with methyl disulfide (CH₃SSCH₃) under basic conditions .

    (CH₃)₃CNH₂ + CH₃SSCH₃ → (CH₃)₃CNHSCH₃ + CH₃SH\text{(CH₃)₃CNH₂ + CH₃SSCH₃ → (CH₃)₃CNHSCH₃ + CH₃SH}
  • Condensation Approach:
    Coupling of methylthiol (CH₃SH) with pre-functionalized intermediates like 2-methyl-2-propanamine derivatives .

Industrial production likely employs continuous-flow reactors to control exothermicity and minimize byproducts .

Physicochemical Properties

Thermodynamic Parameters

PropertyValueUncertaintySource
Density (20°C)0.9 g/cm³±0.1
Boiling Point168.1°C±23.0
Vapor Pressure (25°C)~2.1 mmHg-

The wide boiling point range indicates potential azeotrope formation or thermal decomposition risks during distillation .

Spectroscopic Characteristics

  • IR Spectroscopy: Strong absorption bands at 3350 cm⁻¹ (N-H stretch) and 650 cm⁻¹ (C-S vibration).

  • NMR (¹H):

    • δ 1.28 ppm (s, 6H, C(CH₃)₂)

    • δ 2.12 ppm (s, 3H, SCH₃)

    • δ 2.45 ppm (s, 2H, NH₂) .

Reactivity and Functional Applications

Organic Transformations

The compound participates in:

  • Mannich Reactions: Forms β-amino carbonyl derivatives with ketones and formaldehyde .

  • Sulfide Oxidation: Converts to sulfoxide/sulfone analogs using H₂O₂ or peracids .

  • Quaternary Ammonization: Reacts with alkyl halides to generate cationic surfactants .

Industrial Applications

SectorUse CaseReference
AgrochemicalsIntermediate for sulfonylurea herbicides
PharmaceuticalsPrecursor to thioureido anticancer agents
Polymer ChemistryCrosslinking agent for epoxy resins
Hazard CategoryGHS CodePrecautionary Measures
FlammabilityH225Store in explosion-proof fridge
Acute Toxicity (Oral)H301Use fume hood during handling
Skin CorrosionH314Wear nitrile gloves and goggles

Research Frontiers and Challenges

Underexplored Areas

  • Catalytic Asymmetric Synthesis: Developing enantioselective routes to access chiral variants .

  • Biological Activity Screening: Testing against antimicrobial/antiviral targets .

  • Environmental Fate Studies: Degradation kinetics in soil/water systems.

Analytical Limitations

Current gaps in mass spectrometry libraries complicate environmental monitoring efforts . Collaborative initiatives to expand spectral databases are urgently needed.

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